4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GABA-ergic neurotransmission system . This system plays a crucial role in maintaining the balance of excitatory and inhibitory signals in the brain, which is essential for normal brain function .
Mode of Action
The compound interacts with its targets by influencing the GABA-ergic neurotransmission in the brain . This interaction results in the modulation of neuronal activity, leading to its anticonvulsant and antidepressant effects .
Biochemical Pathways
The compound affects the GABA-ergic neurotransmission pathway . By modulating this pathway, it can alter the balance of excitatory and inhibitory signals in the brain. The downstream effects of this modulation include a reduction in seizure activity and an improvement in depressive symptoms .
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys, with about 50% excreted within 24 hours and nearly all excreted within 48 hours . About 25% is excreted via the bile . The compound is gradually released, with its therapeutic effects lasting for over 24 hours .
Result of Action
The compound exhibits excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibits seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice . Moreover, it shows good antidepressant activity .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it is plausible that it might influence GABA-ergic neurotransmission in the brain .
Cellular Effects
Preliminary studies suggest that it might have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-17-10-19-18(11-24(28)31-22(19)12-20(17)27)14-26-7-5-25(6-8-26)13-16-3-4-21-23(9-16)30-15-29-21/h3-4,9-12,27H,2,5-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELFXMLOFNOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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